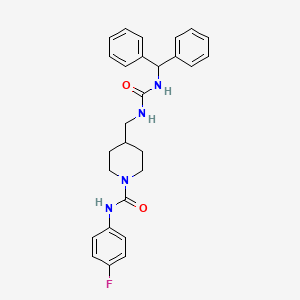

4-((3-benzhydrylureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Description

4-((3-Benzhydrylureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a structurally complex compound featuring a piperidine core modified with two distinct pharmacophores:

- N-(4-Fluorophenyl)carboxamide: A common motif in medicinal chemistry, the 4-fluorophenyl group enhances metabolic stability and modulates receptor binding through hydrophobic and electronic effects .

While specific pharmacological data for this compound is absent in the provided evidence, its design aligns with strategies for optimizing CNS-targeted therapeutics, particularly for GPCRs such as TAAR1 (Trace Amine-Associated Receptor 1) .

Properties

IUPAC Name |

4-[(benzhydrylcarbamoylamino)methyl]-N-(4-fluorophenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29FN4O2/c28-23-11-13-24(14-12-23)30-27(34)32-17-15-20(16-18-32)19-29-26(33)31-25(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,20,25H,15-19H2,(H,30,34)(H2,29,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXWMXUAQIHVOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3-benzhydrylureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide is a piperidine derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H26FNO2

- Molecular Weight : 365.46 g/mol

The compound features a piperidine ring substituted with a fluorophenyl group and a benzhydrylureido moiety, contributing to its unique biological profile.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters.

Inhibition of Monoamine Oxidase

Recent research indicates that compounds structurally related to this compound exhibit significant inhibitory effects on MAO-A and MAO-B. For instance, derivatives with similar piperidine structures have shown IC50 values in the low micromolar range, indicating potent inhibition .

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Compound T6 | 1.57 | 0.013 |

| Related Compound T3 | 4.19 | 0.039 |

Note: TBD indicates values that require further investigation.

Neuroprotective Effects

Studies have suggested that the compound may possess neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects are likely mediated through the inhibition of oxidative stress pathways and modulation of neurotransmitter levels.

Study on Neurodegenerative Disorders

A study evaluated the efficacy of similar compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models .

Cytotoxicity Assessment

The cytotoxic effects were assessed using L929 fibroblast cells, revealing that while some derivatives caused significant cell death at high concentrations, others like T6 showed minimal toxicity at all tested doses . This suggests a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, derived from synthesis and characterization data in the evidence:

Note: Yields exceeding 100% in may reflect measurement errors or unaccounted byproducts.

Key Structural and Functional Differences:

Substituent Effects on Lipophilicity: The benzhydrylurea group in the target compound likely increases lipophilicity (logP) compared to the aminoethyl (compound 6) or benzimidazolone (compound 5) groups. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthetic Complexity: Compound 6 (aminoethyl derivative) was synthesized in high yield (120%*, possibly due to hydrochloride salt formation), suggesting efficient coupling of the 4-fluorophenyl isocyanate . The target compound’s benzhydrylureido group may require multi-step synthesis (e.g., urea formation via carbodiimide chemistry), contrasting with the straightforward isocyanate coupling in compound 5 .

Receptor Binding Hypotheses :

- Benzhydrylurea : May engage in dual hydrophobic and hydrogen-bonding interactions with GPCRs like TAAR1, akin to BIBN4096BS (a piperidinecarboxamide GPCR antagonist) .

- Benzimidazolone (compound 5): The oxo group could act as a hydrogen-bond acceptor, favoring interactions with serine/threonine kinases or proteases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-((3-benzhydrylureido)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide?

- Methodology : Synthesis optimization involves evaluating reaction parameters such as solvent polarity (e.g., DMF vs. THF), catalyst selection (e.g., HATU for amide bond formation), and temperature control to maximize yield and purity. For example, stepwise coupling of the benzhydrylurea and piperidine-carboxamide moieties may require inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound in >95% purity .

Q. How can structural characterization be systematically performed for this compound?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : - and -NMR to confirm substitution patterns (e.g., fluorophenyl proton shifts at ~7.2–7.4 ppm) and urea/amide bond integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., C27H28F N4O2).

- X-ray Crystallography : To resolve 3D conformation, particularly the spatial arrangement of the benzhydryl group relative to the piperidine ring .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodology : Prioritize target-specific assays based on structural analogs:

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the urea/amide motifs common in active-site binding .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) using tritiated probes to quantify IC50 values .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HCT-116 or HEK293) to assess baseline toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Methodology :

- Analog Synthesis : Modify the benzhydryl group (e.g., halogen substitution) or piperidine substituents (e.g., methyl vs. ethyl groups) to probe steric/electronic effects .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to align derivatives and identify critical binding features .

- Data Integration : Correlate IC50 values with LogP and polar surface area to balance potency and bioavailability .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy?

- Methodology :

- Pharmacokinetic (PK) Profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability to identify metabolic liabilities .

- Orthogonal Assays : Validate target engagement using biophysical methods (e.g., SPR or ITC) to confirm binding kinetics .

- Impurity Analysis : Quantify synthetic byproducts via HPLC-MS; even 1% impurities (e.g., de-fluorinated analogs) can skew bioactivity data .

Q. How can computational modeling guide the optimization of blood-brain barrier (BBB) penetration?

- Methodology :

- Molecular Dynamics (MD) Simulations : Predict BBB permeability using PAMPA-BBB models parameterized with experimental LogBB values .

- Descriptor Analysis : Optimize parameters like molecular weight (<450 Da) and hydrogen bond count (<8) to enhance CNS penetration .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

- Methodology :

- Rodent Models : Use xenograft models (e.g., subcutaneous tumors) for oncology applications or LPS-induced inflammation for immunomodulatory studies .

- Dose Escalation : Start with 10–50 mg/kg (oral or IV) and monitor pharmacokinetics (Cmax, T1/2) to establish therapeutic windows .

Q. How can synergistic effects with existing therapies be systematically tested?

- Methodology :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cell viability assays (CI <1 indicates synergy) .

- Mechanistic Studies : Perform transcriptomics (RNA-seq) or phosphoproteomics to identify pathways modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.